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Introduction to Rosaramicin and Natural Product
Classification

Rosaramicin is a naturally occurring macrolide antibacterial compound first isolated from the
fermentation broth of Micromonospora rosaria and subsequently from M. chalcea var. izumensis [1]. As a
16-membered macrolide antibiotic, it belongs to the juvenimicin group and is classified chemically as a
complex polyketide natural product with significant antibacterial properties [1] [2]. Natural products like
rosaramicin represent a crucial resource in antimicrobial drug development, particularly given the rising
threat of multidrug-resistant pathogens that accounted for nearly 5 million deaths globally in 2019 [3]. The
structural complexity of rosaramicin and related macrolides stems from their biosynthetic origins in
actinomycetes, which have evolved sophisticated enzymatic machinery for the production of structurally

diverse secondary metabolites with potent biological activities [4] [3].

The clinical importance of resaramicin lies in its activity against various pathogenic bacteria, particularly
those increasingly resistant to conventional antibiotics. Like other macrolides, it inhibits protein synthesis by
binding to the bacterial ribosome, but its specific structural features confer distinct antibacterial properties
and potentially different resistance profiles compared to more common 14- and 15-membered macrolides [1]

[5]. Understanding rosaramicin's classification, biosynthesis, and structure-activity relationships provides
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valuable insights for drug development efforts aimed at combating antibiotic resistance through either direct

therapeutic application or as a scaffold for synthetic modification [3] [5].

Chemical Classification and Structural Properties

Fundamental Chemical Characteristics

Rosaramicin possesses a complex molecular structure characteristic of polyketide-derived macrolide
antibiotics, with significant structural features that dictate its biological activity and physicochemical

properties:

¢ Molecular formula: C31Hs1NOo [1] [2]

¢ Molecular weight: 581.36 g/mol (average mass 581.747) [1] [2]

¢ IUPAC name: (1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-
dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl 3,4,6-trideoxy-3-(dimethylamino)-
[3-D-xylo-hexopyranoside [2]

The structure contains a 16-membered macrolactone ring with characteristic glycosidic linkage to a
deoxyaminosugar moiety (3,4,6-trideoxy-3-[dimethylamino]-f-D-xylo-hexopyranoside) [1] [2]. This sugar
component enhances the molecule's interaction with bacterial ribosomes and contributes to its antibacterial
potency. The macrolide ring system incorporates multiple chiral centers, ethyl and methyl substituents,
ketone functionalities, and a characteristic a,B-unsaturated enone system that influences its chemical

reactivity and biological activity [1].

Physicochemical Properties and Rule-Based Analysis

Table 1: Physicochemical Properties of Rosaramicin

Property Value Significance
Hydrogen bond acceptors 10 Influences solubility and membrane permeability
Hydrogen bond donors 2 Affects pharmacokinetic properties
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Property Value Significance
Rotatable bonds 6 Impacts molecular flexibility and binding
Topological polar surface area 135.13 A2 Predicts membrane penetration capability

XLogP 1.74 Moderate lipophilicity optimal for antibacterial activity
Molecular weight 581.36 g/mol  Within range for ribosomal binding antibiotics
Lipinski's rules broken 0 Suggests favorable drug-like properties

Rosaramicin exhibits balanced hydrophilicity-lipophilicity with an XLogP value of 1.74, positioning it
within the optimal range for antibacterial compounds that must traverse bacterial cell membranes to reach
their ribosomal targets [1]. The topological polar surface area of 135.13 A2 and presence of multiple
hydrogen bond donors and acceptors contribute to its solubility characteristics and molecular interactions.
Notably, rosaramicin violates zero of Lipinski's rules, indicating favorable drug-like properties for oral
bioavailability, though additional factors such as metabolic stability and efflux transport must be considered

for therapeutic development [1].

Table 2: Database Registry Identifiers for Rosaramicin

Database Identifier Utility

CAS Registry 35834-26-5 Standard chemical indexing
ChEMBL Ligand CHEMBL8965 Bioactivity data resource
PubChem CID 6537204 Public chemical information
GtoPdb Ligand 10855 Pharmacological target data

Antibiotic DB Juvenimicin A3 Antibiotic-specific classification
Reaxys 4731365 Synthetic literature access
ChEBI 87084 Chemical entities of biological interest
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The comprehensive registry of rosaramicin across major chemical and pharmacological databases
facilitates research and development efforts. The compound is known by several synonyms including
Antibiotic 67-694, Antibiotic 67694, juvenimicin A3, rosamicin, and SCH-14947, reflecting its independent
discovery by multiple research groups [1] [2]. This nomenclature complexity is common for natural
products isolated from different microbial sources and underscores the importance of standardized registry

systems for scientific communication and database searching [1].

Biosynthesis and Metabolic Engineering

Biosynthetic Gene Cluster Organization

The biosynthesis of resaramicin follows the type I polyketide pathway common to macrolide antibiotics,
employing modular polyketide synthases (PKSs) that assemble the macrolactone scaffold from simple
carboxylic acid precursors. The biosynthetic gene cluster (BGC) likely contains large, multifunctional PKS
proteins organized in modules, with each module responsible for specific elongation and modification steps
[4] [3]. These enzymatic assembly lines incorporate acyl-CoA precursors such as acetyl-CoA, propionyl-
CoA, and malonyl-CoA extension units, with precise control over stereochemistry at each chiral center

through the action of ketoreductase, dehydratase, and enoylreductase domains within specific modules [3].

The rosaramicin BGC also encodes tailoring enzymes responsible for post-PKS modifications, including
glycosyltransferases that attach the deoxyaminosugar moiety, hydroxylases that introduce specific oxygen
functionalities, and methyltransferases that install methyl groups at specific positions [4]. The genomic
context typically shows co-localization of resistance genes within or adjacent to the BGC, providing self-
protection to the producing organism during biosynthesis—a common feature in antibiotic BGCs that has

profound implications for the origins of clinical antibiotic resistance [5].

Metabolic Engineering Approaches

Table 3: Metabolic Engineering Strategies for Antibiotic Production
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Approach Application to Rosaramicin Expected Outcome

Host strain Use of Streptomyces albus J1074 as Improved genetic

engineering chassis manipulation and yield

Precursor engineering Enhancement of methylmalonyl-CoA and Increased titers of rosaramicin
ethylmalonyl-CoA pools and analogs

Tailoring enzyme Modification of glycosylation patterns Altered biological activity and

engineering spectrum

Regulatory gene Overexpression of pathway-specific Enhanced cluster expression

manipulation regulators and production

Resistance gene Co-expression of native self-resistance Improved host tolerance and

integration mechanisms yield

Advanced metabolic engineering approaches have been developed to optimize the production of macrolide
antibiotics like rosaramicin and to generate novel analogs [3]. Streptomyces albus J1074 represents a
particularly valuable chassis strain due to its relatively small genome (6.8 Mbp), high genetic stability when
introducing heterologous BGCs, and well-characterized metabolic network [3]. Engineering efforts have
demonstrated that deletion of competing BGCs (up to 15 known clusters in some engineered strains)
redirects metabolic flux toward the target compound, while ribosome engineering through mutations in

rpoB and rpsL genes can further enhance production yields [3].

The heterologous expression of rosaramicin BGC in optimized chassis strains enables both yield
improvement and generation of novel derivatives through combinatorial biosynthesis approaches [3]. These
strategies include module swapping to alter polyketide chain length and stereochemistry, glycosylation
engineering to modify sugar attachments, and precursor-directed biosynthesis to incorporate non-natural
extender units [3]. Such approaches leverage the substrate flexibility of PKS enzymes while avoiding the

regulatory complexity and low production titers often associated with native producers.
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Figure 1: Metabolic engineering workflow for rosaramicin production, highlighting key stages from gene

cluster identification to heterologous expression.

Structure Elucidation Methodologies

Comprehensive Analytical Workflow

The structure elucidation of complex natural products like rosaramicin requires a multidisciplinary
approach combining advanced spectroscopic techniques, computational methods, and chemical
derivatization. The primary methodology relies heavily on nuclear magnetic resonance (NMR)
spectroscopy, complemented by high-resolution mass spectrometry (HRMS), infrared (IR) spectroscopy, and
ultraviolet-visible (UV-Vis) spectroscopy [6]. For rosaramicin, the application of two-dimensional NMR
techniques including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum
Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and ROESY (Rotating Frame Overhauser
Enhancement Spectroscopy) enables complete assignment of proton and carbon resonances and establishes

connectivity through the complex molecular framework [6].

The recent advancements in structure elucidation include the use of high-field NMR magnets (800 MHz
and above) equipped with cryogenic probes, which significantly enhance sensitivity and enable the
characterization of sub-milligram quantities of complex metabolites [6]. Additionally, computational
approaches for predicting NMR chemical shifts using density functional theory (DFT) calculations provide
powerful validation tools for proposed structures [6]. For crystalline samples, microcrystal electron

diffraction (microED) has emerged as a revolutionary technique capable of providing X-ray-like structural
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information from nanogram quantities of material, as demonstrated in the structure revision of complex

natural products like the lomaiviticins [6].

Experimental Protocol for Structure Elucidation

Protocol: Comprehensive Structure Elucidation of Rosaramicin

Sample Preparation:

¢ Purify rosaramicin to >295% purity using reverse-phase HPLC (C18 column, methanol-water
gradient)

e Prepare NMR sample (~2-5 mg in 0.6 mL deuterated methanol [CDsOD] or chloroform [CDCls])

e For MS analysis, prepare dilute solution (~0.1 mg/mL) in methanol with 0.1% formic acid

e For IR analysis, prepare KBr pellet containing ~1% (w/w) rosaramicin

NMR Spectroscopy Acquisition:

[e]

[e]

o

[e]

o

Acquire *H NMR spectrum (500-800 MHz) with water suppression
Acquire 3C NMR spectrum with sufficient scans for signal-to-noise > 50:1
Perform 2D experiments:

COSY for proton-proton connectivity

TOCSY for spin system identification

HSQC for direct tH-13C correlations

HMBC for long-range *H-13C correlations (optimize for 6-8 Hz coupling)
ROESY for spatial proximity information (250-300 ms mixing time)

Measure at controlled temperature (25°C) with calibration to solvent residual peak

Mass Spectrometry Analysis:

¢ Acquire high-resolution ESI-MS in positive and negative ion modes
e Perform MS/MS fragmentation with collision-induced dissociation (CID)
e Use mass accuracy threshold of < 3 ppm for elemental composition assignment

Computational Validation:

¢ Generate theoretical *C NMR chemical shifts using DFT calculations (B3LYP/6-31G* level)

e Compare experimental and calculated shifts using mean absolute error (MAE) and corrected mean
absolute error (CMAE)

e Calculate DP4 probability to statistically evaluate structural hypotheses
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Data Interpretation:

¢ Establish molecular formula from HRMS and elemental analysis

¢ |dentify functional groups from IR spectroscopy (carbonyl stretches ~1700 cm~1, hydroxyl stretches
~3400 cm™?)

e Assemble partial structures from COSY and TOCSY correlations

e Connect partial structures using HMBC correlations

o Establish relative stereochemistry from ROESY correlations and J-coupling analysis

¢ Confirm absolute configuration by chemical degradation and Mosher's method if necessary

This systematic approach enables complete structural characterization of rosaramicin and related
macrolides, with particular attention to stereochemical assignments that are crucial for understanding
biological activity. The integration of computational validation addresses common pitfalls in structure
elucidation, especially for highly functionalized molecules with complex NMR spectra where traditional

interpretation may lead to misassignment [6].
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Figure 2: Structure elucidation workflow for resaramicin, integrating spectroscopic, computational, and

crystallographic approaches.

Biological Activity and Therapeutic Potential

Mechanism of Action and Antibacterial Properties

Rosaramicin exerts its antibacterial effects through inhibition of protein synthesis by binding to the
bacterial 50S ribosomal subunit, a mechanism shared with other macrolide antibiotics [1] [5]. Specifically, it
interacts with the peptidyl transferase center in the ribosomal tunnel, blocking the elongation of nascent

peptide chains and leading to premature termination of protein synthesis [5]. The structural features of
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rosaramicin, including the 16-membered lactone ring and specific sugar modifications, influence its binding
affinity and specificity for bacterial ribosomes, potentially contributing to its activity against certain

macrolide-resistant strains [1] [5].

The antibacterial spectrum of rosaramicin includes various Gram-positive bacteria and some fastidious
Gram-negative organisms, with particular potency against certain opportunistic pathogens [1]. Like other
macrolides, its activity is typically bacteriostatic rather than bactericidal, though concentration-dependent
bactericidal effects may occur against some susceptible organisms at higher concentrations. The therapeutic
potential of rosaramicin and its derivatives must be evaluated in the context of emerging resistance
mechanisms, particularly the macrolide-lincosamide-streptogramin (MLS) resistance phenotype mediated by

erm (erythromycin ribosome methylation) genes that modify the ribosomal target [5].

Resistance Considerations and Origins

The clinical utility of resaramicin is intrinsically linked to the evolving landscape of antibiotic resistance.
As with many clinically used antibiotics, resistance mechanisms likely originated in natural antibiotic
producers as self-protection strategies before being transferred to pathogenic bacteria through horizontal

gene transfer [5]. For macrolides like rosaramicin, the primary resistance mechanisms include:

e Target modification: Ribosomal RNA methylation by Erm family methyltransferases

o Efflux pumps: Mef and Msr family transporters that export macrolides from the cell

e Enzymatic inactivation: Esterases and phosphorylases that chemically modify the antibiotic
e Target mutation: Rare chromosomal mutations in ribosomal proteins or RNA

The genetic origins of these resistance elements are frequently found within the biosynthetic gene clusters of
antibiotic producers, where they serve to protect the host organism from its own toxic metabolites [5].
Understanding this evolutionary context provides insights into potential resistance threats that may emerge
following clinical deployment of rosaramicin or its derivatives and informs strategies for resistance

management through combination therapies or analog design [5].
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Computational and Genome Mining Approaches

PRISM 4 Platform for Genome Mining

The PRISM 4 (Prediction of Informatics for Secondary Metabolomes) platform represents a
comprehensive computational approach for predicting the chemical structures of genomically encoded
antibiotics, including macrolides like rosaramicin [4]. This platform uses hidden Markov models (1,772
implemented in PRISM 4) to identify biosynthetic gene clusters in microbial genomes and implements in
silico tailoring reactions (618 reactions in PRISM 4) to predict structural modifications to core scaffolds
[4]. The accuracy of prediction is quantified using the Tanimoto coefficient (Tc), a measure of chemical

similarity that reflects the fraction of substructures shared between predicted and actual molecules [4].

In validation studies, PRISM 4 demonstrated significant predictive power, generating at least one predicted
chemical structure for 94% of detected BGCs in a benchmark set of clusters with known products [4]. The
platform achieves particularly high accuracy for modular polyketides like rosaramicin, where the
colinearity between PKS module organization and structural features enables more precise structure
prediction compared to other natural product classes [4]. When applied to large genomic datasets (e.g., 3,759
bacterial genomes), PRISM 4 identified thousands of encoded antibiotics, revealing the extensive untapped

potential of microbial secondary metabolism for antibiotic discovery [4].

Chemical Similarity Assessment Methods

Chemical similarity methods play a crucial role in natural product research, enabling comparison of
rosaramicin to known antibiotics and prediction of its biological activities based on structural relationships
[7]. The similarity principle states that "structurally similar molecules tend to have similar properties and
similar molecules exert similar biological activities" [7]. For resaramicin, several computational approaches

facilitate these comparisons:

e Fingerprint-based similarity: Molecular fingerprints encode structural features as bit strings,
enabling rapid comparison using metrics like the Tanimoto coefficient

¢ Functional group analysis: Identification and comparison of key pharmacophoric elements

¢ 3D structural similarity: Alignment and comparison of three-dimensional conformations
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e Descriptor-based methods: Comparison of physicochemical properties like logP, polar surface area,
and hydrogen bonding capacity

The Tanimoto coefficient (Tc) is particularly valuable for quantifying structural similarity, with values
ranging from O (no similarity) to 1 (identical structures) [4] [7]. In natural product discovery, a Tc > 0.7 often
indicates high structural similarity with increased likelihood of similar biological activities, while Tc < 0.3
suggests significant structural divergence [7]. For resaramicin, these methods enable comparison to
clinically used macrolides like erythromycin and clarithromycin, highlighting both shared features and
structural distinctions that may translate to differences in antibacterial spectrum, resistance profile, and

pharmacological properties [7].

Conclusion and Future Perspectives

Rosaramicin represents a promising macrolide antibiotic with established antibacterial properties and
potential for further development through modern drug discovery approaches. Its structural complexity
exemplifies the sophisticated biosynthetic capabilities of actinomycetes, while its mechanistic profile as a
ribosomal inhibitor aligns with clinically validated antibacterial strategies. The comprehensive
classification presented in this guide integrates chemical, biological, and genomic perspectives to provide

researchers with a foundation for ongoing investigation.

Future research directions should focus on several key areas:

¢ Analogue development through medicinal chemistry or combinatorial biosynthesis to enhance
potency and overcome resistance

¢ Mechanism of action studies using modern chemical biology approaches to elucidate detailed
interactions with the bacterial ribosome

¢ Resistance profiling to identify vulnerability to existing mechanisms and predict potential resistance
evolution

¢ Synergistic combinations with other antibacterial agents to enhance efficacy and suppress
resistance development

e Application of emerging technologies including cryo-EM for ribosome binding studies, artificial
intelligence for analog design, and synthetic biology for optimized production
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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